3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-N-methyl-2-propenethioamide

Description

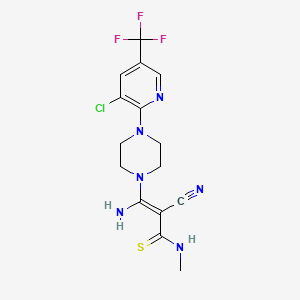

The compound 3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-N-methyl-2-propenethioamide is a structurally complex molecule featuring a pyridinyl-piperazino core substituted with chloro and trifluoromethyl groups. The side chain includes a cyano group, a thioamide moiety, and an N-methyl substituent. However, specific biological or industrial uses for this compound remain undocumented in the reviewed evidence.

Properties

IUPAC Name |

(E)-3-amino-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-cyano-N-methylprop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF3N6S/c1-22-14(26)10(7-20)12(21)24-2-4-25(5-3-24)13-11(16)6-9(8-23-13)15(17,18)19/h6,8H,2-5,21H2,1H3,(H,22,26)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFGDEOCKUAPRP-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C(=C(N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)/C(=C(\N)/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF3N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-N-methyl-2-propenethioamide is a complex organic molecule that has garnered interest in pharmaceutical and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H17ClF3N4S

- Molecular Weight : 385.84 g/mol

This compound features a piperazine ring, a pyridine moiety, and a trifluoromethyl group, which are significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Certain trifluoromethylated pyridines have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways. For instance, studies on related compounds suggest they may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties : The presence of nitrogen heterocycles in the structure often correlates with antimicrobial activity. Compounds similar to the one have demonstrated effectiveness against a range of bacterial strains, likely through inhibition of bacterial cell wall synthesis or disruption of protein synthesis .

- CNS Activity : The piperazine component is known for its psychoactive properties, potentially acting as a serotonin receptor modulator. This could lead to applications in treating anxiety or depression .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism, which could lead to reduced proliferation of cancer cells.

- Receptor Binding : Binding studies indicate that the compound may interact with neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic effects for mood disorders.

Study 1: Antitumor Effects

A study conducted on a series of trifluoromethyl-pyridine derivatives demonstrated that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives with similar functional groups had notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that these compounds could be developed into effective antimicrobial agents .

Study 3: Neuropharmacological Evaluation

Research involving animal models indicated that related piperazine derivatives produced anxiolytic effects comparable to established treatments. Behavioral tests suggested modulation of serotonin pathways, positioning these compounds as potential candidates for further CNS-related drug development .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-Amino-3-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-cyano-N-methyl-2-propenethioamide exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl-pyridine have been shown to inhibit various pathogenic microorganisms, making them potential candidates for developing agricultural pesticides or antifungal agents .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is critical in inflammatory pathways. Docking studies have indicated its potential for further optimization as an anti-inflammatory drug . This suggests a pathway for developing therapeutic agents targeting inflammatory diseases.

Agricultural Applications

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, which is beneficial in agricultural applications. Compounds with similar structures have been utilized as intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides . The effectiveness against specific plant pathogens has been documented, indicating potential use in crop protection strategies.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in the evidence. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison of Target Compound and Analogs

*Hypothesized based on structural analogs.

Key Structural Differences and Implications

Functional Groups: The target compound’s thioamide (-C(=S)-NMe) and cyano (-CN) groups distinguish it from analogs with acetamide () or ester () substituents. The propanenitrile group in ’s compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions compared to the target’s thioamide .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~374.8 g/mol) compared to (336.74 g/mol) suggests reduced solubility in aqueous media, a common trade-off for increased lipophilicity in pesticidal agents .

Research Findings and Hypotheses

- Agrochemical Potential: The trifluoromethyl and chloro substituents on the pyridine ring are hallmarks of herbicides and fungicides (e.g., fluazinam, ). The target compound’s thioamide group may confer resistance to enzymatic degradation, a desirable trait in agrochemicals .

- Synthetic Challenges: The presence of both cyano and thioamide groups may complicate synthesis due to competing reactivity, necessitating protective strategies akin to those used for ’s propanenitrile derivative .

Q & A

Basic: What are the key challenges in synthesizing this compound, and what strategies mitigate them?

Answer:

Synthesis challenges include steric hindrance from the trifluoromethyl and piperazino groups, as well as maintaining regioselectivity during cyano and thioamide functionalization. A multi-step approach is recommended:

Step 1: Couple 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine with a protected aminopropenethioamide precursor via nucleophilic substitution (SNAr) under anhydrous conditions .

Step 2: Optimize cyano group introduction using trimethylsilyl cyanide (TMSCN) in acetonitrile at 60°C to avoid side reactions.

Purification: Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate intermediates. Confirm purity via LC-MS (>98% by area normalization) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy: 1H and 13C NMR to confirm piperazine ring conformation and thioamide tautomerism. Use DMSO-d6 to resolve NH proton signals .

- IR Spectroscopy: Detect cyano (C≡N) stretch at ~2200 cm⁻¹ and thioamide (C=S) at ~1250 cm⁻¹ .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns matching computational predictions .

Advanced: How can researchers resolve contradictory data in reaction mechanisms involving the trifluoromethyl group?

Answer:

Contradictions in mechanistic pathways (e.g., radical vs. polar mechanisms for trifluoromethyl activation) require:

- Isotopic Labeling: Use 18O or 19F-labeled analogs to track bond cleavage via NMR .

- Computational Modeling: Apply density functional theory (DFT) to compare transition-state energies for competing pathways. Tools like Gaussian 16 with B3LYP/6-311+G(d,p) basis set are recommended .

- Kinetic Studies: Monitor reaction progress under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .

Advanced: What methodologies optimize SAR studies for this compound’s bioactivity?

Answer:

- Systematic Substitution: Replace the pyridinyl group with isosteres (e.g., pyrimidine, quinoline) and evaluate binding affinity via SPR or ITC .

- Fragment-Based Screening: Use X-ray crystallography to identify key interactions between the thioamide moiety and target proteins (e.g., kinases) .

- Free Energy Perturbation (FEP): Predict binding energy changes for substituents using molecular dynamics simulations (e.g., Schrödinger FEP+) .

Basic: How should researchers design experiments to assess stability under physiological conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via UPLC-PDA .

- Oxidative Stress: Expose to H2O2 (0.3% w/v) and analyze by LC-MS for sulfoxide or sulfone derivatives .

- Light Sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours) .

Advanced: What computational tools predict metabolic liabilities of the piperazino-thioamide scaffold?

Answer:

- CYP450 Metabolism: Use StarDrop’s DEREK or MetaSite to identify sites of oxidation (e.g., piperazine N-methylation) .

- Glutathione Adduct Formation: Simulate thioamide conjugation using molecular docking with glutathione transferase isoforms .

- Machine Learning: Train models on PubChem datasets to predict clearance rates based on logP and topological polar surface area (TPSA) .

Basic: What are the best practices for handling solubility challenges in in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility .

- pH Adjustment: Prepare stock solutions in 0.1 M HCl (for protonated piperazine) or 0.1 M NaOH (deprotonated thioamide) .

- Nanoformulation: Encapsulate in PEGylated liposomes and characterize by dynamic light scattering (DLS) for size distribution .

Advanced: How can researchers elucidate the role of the cyano group in target binding?

Answer:

- Covalent Docking: Use AutoDock Vina with flexible side chains to model cyano-protein interactions (e.g., cysteine residues) .

- Alanine Scanning Mutagenesis: Replace putative binding residues in the target protein and measure IC50 shifts .

- Vibrational Spectroscopy: Compare FTIR spectra of bound vs. unbound compound to detect C≡N frequency shifts .

Advanced: What strategies address batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Implement in-line Raman spectroscopy to monitor intermediate purity during continuous flow synthesis .

- Design of Experiments (DoE): Optimize reaction parameters (temperature, stoichiometry) using a central composite design (CCD) .

- Crystallization Control: Seed the reaction with characterized polymorphs to ensure consistent crystal habit .

Basic: How can researchers validate the absence of toxic degradants in formulation studies?

Answer:

- Forced Degradation: Stress the compound under heat (80°C), humidity (75% RH), and light. Analyze degradants via HRMS and NMR .

- Genotoxicity Screening: Perform Ames tests with TA98 and TA100 strains to rule out mutagenic byproducts .

- In Silico Toxicity Prediction: Use Toxtree or ProTox-II to prioritize degradants for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.